molecular formula C14H20FNO4S B5319167 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

Número de catálogo B5319167
Peso molecular: 317.38 g/mol
Clave InChI: HQJXZSLVMVTFHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AZD9291 or osimertinib and is primarily used in cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide involves the inhibition of mutated forms of EGFR. This compound selectively binds to the mutated forms of EGFR, which are commonly found in NSCLC, and inhibits their activity. This inhibition leads to the suppression of tumor growth and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mutated forms of EGFR. This compound has been shown to suppress tumor growth and progression in NSCLC patients. It has also been associated with a lower incidence of side effects compared to other EGFR inhibitors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide in lab experiments include its selectivity for mutated forms of EGFR, its potential therapeutic applications in cancer treatment, and its low incidence of side effects. However, the limitations include its high cost, limited availability, and potential for resistance development.

Direcciones Futuras

There are several future directions for the research and development of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide. These include:
1. Investigating its potential therapeutic applications in other types of cancer.
2. Developing new formulations and delivery methods to improve its efficacy and reduce side effects.
3. Studying its potential for combination therapy with other cancer treatments.
4. Investigating its potential for use in the treatment of other diseases besides cancer.
5. Identifying potential biomarkers for predicting response to treatment with this compound.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in cancer treatment. Its selectivity for mutated forms of EGFR and low incidence of side effects make it an attractive option for cancer treatment. Further research is needed to fully understand its potential and develop new treatment strategies.

Métodos De Síntesis

The synthesis of 3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide involves several steps. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted to 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methylpiperazine to form N-methyl-4-methoxyphenylacetamide. The final step involves the reaction of N-methyl-4-methoxyphenylacetamide with 2-hydroxycyclohexanone and 3-fluorobenzenesulfonyl chloride to yield this compound.

Aplicaciones Científicas De Investigación

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutated forms of EGFR, which are commonly found in non-small cell lung cancer (NSCLC). It has shown promising results in clinical trials and is currently approved for the treatment of NSCLC.

Propiedades

IUPAC Name

3-fluoro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJXZSLVMVTFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.